2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxyphenol with 2-methyl-4H-chromen-4-one under basic conditions to form an intermediate, which is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylacetonitrile
- 4-methoxyphenoxyacetonitrile
- 4-methoxybenzyl cyanide
Uniqueness
2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its chromenone core, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-14-5-3-13(22-2)4-6-14)18(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLAYCLNVZBAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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